Pyridin-2-yl(thiophen-3-yl)methanamine
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Overview
Description
Pyridin-2-yl(thiophen-3-yl)methanamine is an organic compound that features a pyridine ring and a thiophene ring connected via a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(thiophen-3-yl)methanamine typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method involves the use of copper-catalyzed reactions to facilitate the formation of the desired compound . The reaction conditions often include mild temperatures and the presence of water as a solvent, which helps in the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed methods. The scalability of these reactions allows for the efficient production of the compound in significant quantities, making it accessible for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-yl(thiophen-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water.
Reduction: It can be reduced using appropriate reducing agents to yield different derivatives.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various nucleophiles and electrophiles can be used under suitable conditions.
Major Products Formed:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Pyridin-2-yl(thiophen-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridin-2-yl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . The exact molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Pyridin-3-yl(thiophen-2-yl)methanamine: A similar compound with the positions of the pyridine and thiophene rings swapped.
N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: Another derivative with a methyl group attached to the methanamine.
Uniqueness: Pyridin-2-yl(thiophen-3-yl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H10N2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
pyridin-2-yl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C10H10N2S/c11-10(8-4-6-13-7-8)9-3-1-2-5-12-9/h1-7,10H,11H2 |
InChI Key |
OLMREPPHGOTEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CSC=C2)N |
Origin of Product |
United States |
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